molecular formula C14H20ClN3O B12219499 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12219499
M. Wt: 281.78 g/mol
InChI Key: KMNDXRBFKQZNEA-UHFFFAOYSA-N
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Description

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with a phenol group and an amino-methyl linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, quinones, and reduced pyrazole derivatives .

Scientific Research Applications

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenol group and the amino-methyl linkage makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12;/h4-6,8,10,15,18H,3,7,9H2,1-2H3;1H

InChI Key

KMNDXRBFKQZNEA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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